2-nitro-N-prop-2-enylthiophene-5-carboxamide
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Overview
Description
2-nitro-N-prop-2-enylthiophene-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as NAT-5 and belongs to the class of nitrothiophene carboxamides.
Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, such as materials science and engineering.
Organic Semiconductors
Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for these applications.
Pharmacological Properties
Thiophene-containing compounds exhibit diverse pharmacological properties. Notably, they have been investigated for their:
- Anticancer Activity : Some thiophenes show promise as potential anticancer agents .
- Anti-Inflammatory Effects : Certain derivatives possess anti-inflammatory properties .
- Antimicrobial Activity : Thiophenes exhibit antimicrobial effects .
- Antihypertensive Properties : Specific thiophene-based compounds may help manage hypertension .
- Anti-Atherosclerotic Effects : Research suggests that thiophenes could play a role in preventing atherosclerosis .
Biologically Active Drugs
Several drugs incorporate the thiophene ring system. For instance:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Synthetic Methods
The synthesis of thiophene derivatives involves various methods, such as:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant approaches. The Gewald reaction, for instance, yields aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Potential Applications Beyond Pharmaceuticals
While the above applications primarily focus on pharmaceutical and materials science contexts, it’s worth exploring other potential uses. Researchers may investigate this compound for novel applications, such as sensing, catalysis, or optoelectronics.
Mechanism of Action
Target of Action
They are known to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
5-nitro-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-2-5-9-8(11)6-3-4-7(14-6)10(12)13/h2-4H,1,5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPFHBHNPYEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-prop-2-enylthiophene-5-carboxamide |
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